NDI-091143
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-chloro-5-(N-(4,6-difluoro-[1,1’-biphenyl]-3-yl)sulfamoyl)-4-hydroxybenzoate is a complex organic compound characterized by its unique structure, which includes a chlorinated benzoate ester, a difluorinated biphenyl group, and a sulfonamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-5-(N-(4,6-difluoro-[1,1’-biphenyl]-3-yl)sulfamoyl)-4-hydroxybenzoate typically involves multiple steps. One common approach includes:
Nitration: of a suitable aromatic precursor to introduce nitro groups.
Reduction: of the nitro groups to amines.
Chlorination: to introduce the chloro substituent.
Sulfonamide formation: by reacting the amine with a sulfonyl chloride derivative.
Esterification: to form the final methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-chloro-5-(N-(4,6-difluoro-[1,1’-biphenyl]-3-yl)sulfamoyl)-4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chloro group can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-chloro-5-(N-(4,6-difluoro-[1,1’-biphenyl]-3-yl)sulfamoyl)-4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 3-chloro-5-(N-(4,6-difluoro-[1,1’-biphenyl]-3-yl)sulfamoyl)-4-hydroxybenzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The difluorinated biphenyl group may enhance binding affinity and specificity, while the chlorinated benzoate ester can contribute to the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-chloro-4-hydroxybenzoate: Lacks the sulfonamide and difluorinated biphenyl groups.
Methyl 5-(N-(4,6-difluoro-[1,1’-biphenyl]-3-yl)sulfamoyl)-4-hydroxybenzoate: Similar structure but different substitution pattern.
Methyl 3-chloro-5-(N-phenylsulfamoyl)-4-hydroxybenzoate: Contains a phenyl group instead of a difluorinated biphenyl group.
Uniqueness
Methyl 3-chloro-5-(N-(4,6-difluoro-[1,1’-biphenyl]-3-yl)sulfamoyl)-4-hydroxybenzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the difluorinated biphenyl group enhances its potential for selective interactions with biological targets, while the sulfonamide linkage provides stability and reactivity.
Actividad Biológica
NDI-091143 is a novel macrocyclic compound that acts as an inhibitor of ATP-citrate lyase (ACLY), an enzyme crucial for linking glucose and lipid metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and metabolic disorders. The following sections detail the biological activity of this compound, supported by research findings, data tables, and case studies.
This compound functions as an allosteric inhibitor of ACLY. Research indicates that it binds to a hydrophobic cavity adjacent to the citrate-binding site on the enzyme. This binding induces significant conformational changes in ACLY, which disrupts substrate binding and ultimately inhibits enzyme activity. The structural mechanism was elucidated through cryo-electron microscopy, revealing that the compound requires extensive alterations in the enzyme's configuration to exert its inhibitory effects .
Inhibition Efficacy
The efficacy of this compound as an ACLY inhibitor has been demonstrated through various studies:
- Potency : this compound exhibits low nanomolar potency against ACLY, comparable to other known inhibitors such as BMS-303141 and SB-204990 .
- Binding Affinity : Molecular docking studies have shown that this compound has a strong binding affinity to ACLY, with binding energies indicating its effectiveness in inhibiting the enzyme's function .
Cancer Cell Studies
- Thyroid Cancer : A study explored the use of this compound in thyroid cancer cells, demonstrating that inhibition of ACLY led to increased apoptosis and enhanced cytotoxic effects when combined with conventional chemotherapy agents .
- Leukemia Models : In T-cell acute lymphoblastic leukemia (T-ALL) models, targeting ACLY with this compound resulted in significant reductions in tumor burden and improved survival rates. The compound was shown to synergize with NOTCH1 inhibition, leading to a 20% cure rate in treated mice .
Metabolic Disorders
This compound has also been investigated for its impact on lipid metabolism:
- Ectopic Lipid Accumulation : Research indicated that treatment with this compound reduced ectopic lipid accumulation in models of obesity-related kidney disease, suggesting potential applications for metabolic syndrome management .
Table 1: Summary of Key Studies Involving this compound
Propiedades
IUPAC Name |
methyl 3-chloro-5-[(2,4-difluoro-5-phenylphenyl)sulfamoyl]-4-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF2NO5S/c1-29-20(26)12-7-14(21)19(25)18(8-12)30(27,28)24-17-9-13(15(22)10-16(17)23)11-5-3-2-4-6-11/h2-10,24-25H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTSHUWHIDBZAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)O)S(=O)(=O)NC2=C(C=C(C(=C2)C3=CC=CC=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.